![molecular formula C22H17Cl2IN2O4 B289244 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been shown to have promising effects in cancer treatment and has become the focus of extensive scientific research.
Mécanisme D'action
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide targets the NEDD8-activating enzyme (NAE), which is involved in the process of neddylation. Neddylation is a post-translational modification that involves the addition of the small ubiquitin-like modifier (SUMO) protein to target proteins, which can affect their stability, localization, and activity. By inhibiting NAE, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide disrupts the neddylation process and leads to the accumulation of proteins that are targeted for degradation by the proteasome.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Mcl-1. Additionally, it has been shown to inhibit angiogenesis and metastasis by targeting the HIF-1α pathway. In normal cells, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a protective effect against oxidative stress and to promote autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its specificity for NAE, which reduces the likelihood of off-target effects. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to be effective in both in vitro and in vivo models of cancer, making it a useful tool for preclinical studies. However, one limitation of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Additionally, there is a need for further studies to elucidate the mechanisms of action of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide in human patients.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide involves a multi-step process that includes the reaction of 4-iodo-2,6-dimethoxybenzoic acid with 2,4-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2,4-dimethoxyaniline and N,N-dimethylformamide. The final product is then purified by recrystallization.
Applications De Recherche Scientifique
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various types of cancer, including leukemia, lymphoma, and solid tumors. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
Formule moléculaire |
C22H17Cl2IN2O4 |
|---|---|
Poids moléculaire |
571.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-iodophenyl]benzamide |
InChI |
InChI=1S/C22H17Cl2IN2O4/c1-30-14-5-8-19(20(11-14)31-2)27-22(29)16-10-13(25)4-7-18(16)26-21(28)15-6-3-12(23)9-17(15)24/h3-11H,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
CBJWUYSVOBBYNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



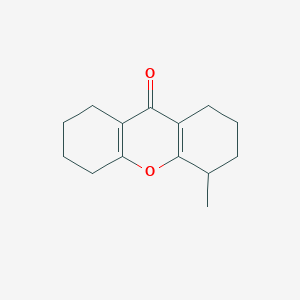
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
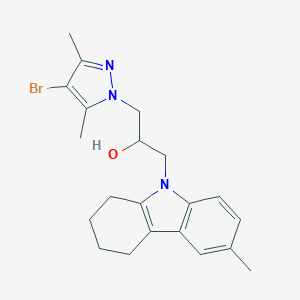
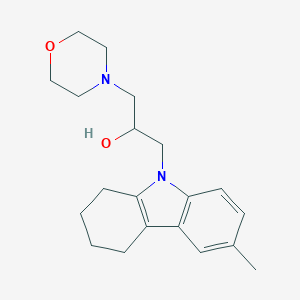
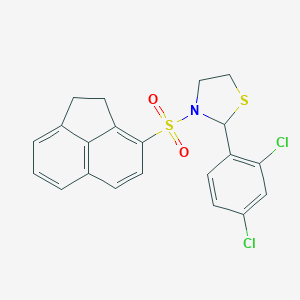
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

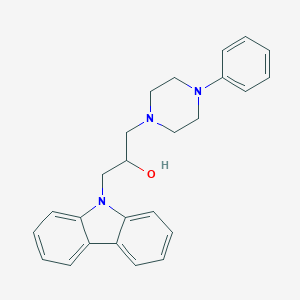
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
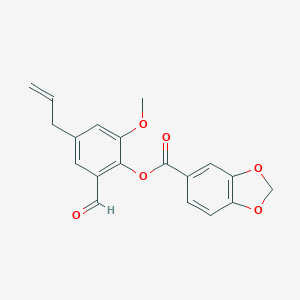
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)